Spirastrellolide A methyl ester
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Overview
Description
Spirastrellolide A methyl ester is a natural product found in Spirastrella coccinea with data available.
Scientific Research Applications
1. Anticancer Properties and Synthesis Challenges Spirastrellolide A methyl ester, a complex marine macrolide, exhibits promising anticancer properties. The synthesis of this compound involves overcoming significant challenges, particularly due to its two spiroacetal ring systems and initial structural ambiguities. Notably, the first total synthesis of (+)-spirastrellolide A methyl ester has been achieved, leading to an improved second-generation synthesis. This development underscores the compound's potential in anticancer drug discovery and the critical role of the macrolactonization step in its synthesis (Paterson, Maltas, & Anderson, 2013).
2. Cytotoxic Activities and Isolation Spirastrellolide A and B were isolated from the marine sponge Epipolasis sp. and exhibited comparable cytotoxic activities to their methyl ester counterparts. This finding is crucial for understanding the bioactivity of these compounds and their potential therapeutic applications (Suzuki et al., 2012).
3. Antimitotic Activity this compound demonstrates potent antimitotic activity. It uniquely accelerates the entry of cells into mitosis before arresting them, a feature that adds to its potential as an anticancer agent. This property is distinct from its impact on tubulin polymerization (Williams, Roberge, Van Soest, & Andersen, 2003).
4. Protein Phosphatase Inhibition this compound is a potent and selective inhibitor of protein phosphatase 2A, contributing to its premature cell entry into mitosis. This property enhances its prospects as a lead structure in developing novel anticancer agents (Paterson, Anderson, Dalby, Lim, & Maltas, 2012).
Properties
Molecular Formula |
C53H83ClO17 |
---|---|
Molecular Weight |
1027.7 g/mol |
IUPAC Name |
methyl (2R,4Z,7E)-9-[(1R,3S,4S,8R,12S,14S,16S,18R,19S,22R,25S,26R,27S,28S,29S,32R,33S,34R,36R,39S)-33-chloro-14,16,27,28-tetrahydroxy-25,34-dimethoxy-19,29,39-trimethyl-6-oxo-2,5,40,41,42,43,44-heptaoxaheptacyclo[34.3.1.11,4.18,12.118,22.122,26.132,36]pentatetracont-20-en-3-yl]-2-hydroxynona-4,7-dienoate |
InChI |
InChI=1S/C53H83ClO17/c1-31-19-22-51-24-21-41(62-4)49(70-51)48(60)47(59)32(2)17-18-40-46(54)44(63-5)29-52(67-40)23-20-33(3)53(71-52)30-43(39(69-53)16-11-9-7-8-10-15-38(57)50(61)64-6)66-45(58)28-37-14-12-13-36(65-37)26-34(55)25-35(56)27-42(31)68-51/h8-11,19,22,31-44,46-49,55-57,59-60H,7,12-18,20-21,23-30H2,1-6H3/b10-8-,11-9+/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41-,42+,43-,44+,46+,47-,48-,49-,51-,52+,53+/m0/s1 |
InChI Key |
MRMBEOJFXSSQEB-ZHAKCTPBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@@H](C[C@@]3(O2)CC[C@@H]([C@]4(O3)C[C@@H]([C@@H](O4)C/C=C/C/C=C\C[C@H](C(=O)OC)O)OC(=O)C[C@H]5CCC[C@H](O5)C[C@H](C[C@@H](C[C@@H]6[C@H](C=C[C@@]7(O6)CC[C@@H]([C@H](O7)[C@H]([C@H]1O)O)OC)C)O)O)C)OC)Cl |
Canonical SMILES |
CC1CCC2C(C(CC3(O2)CCC(C4(O3)CC(C(O4)CC=CCC=CCC(C(=O)OC)O)OC(=O)CC5CCCC(O5)CC(CC(CC6C(C=CC7(O6)CCC(C(O7)C(C1O)O)OC)C)O)O)C)OC)Cl |
Synonyms |
spirastrellolide A spirastrellolide A methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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